molecular formula C22H19FN4O2 B11263733 N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11263733
M. Wt: 390.4 g/mol
InChI Key: BVCMEYGCUWKSEL-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl group and a pyrazolo[1,5-a]pyrazin-4-one moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in the synthesis include fluoro-substituted anilines, pyrazolo[1,5-a]pyrazin-4-ones, and acylating agents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The fluoro and methyl groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and methyl groups on the phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-(3-Fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a fluorinated aromatic ring and a pyrazolo[1,5-a]pyrazine moiety. Its molecular formula is C24H23FN2OC_{24}H_{23}FN_2O with a molecular weight of approximately 390.462 g/mol. The presence of the fluorine atom and the pyrazole ring is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Properties : Compounds with similar structures have been studied for their potential to inhibit tumor growth.
  • Enzyme Inhibition : Certain analogs have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors. For instance, studies on related compounds have shown that they can inhibit tyrosinase, an enzyme involved in melanin production, which is crucial for skin pigmentation and has implications in melanoma treatment.

Inhibitory Effects

A study conducted on structurally related compounds reported IC50 values indicating their potency as inhibitors. The following table summarizes the inhibitory effects observed:

CompoundIC50 (μM)Target Enzyme
Compound A0.19 ± 0.34Tyrosinase
Compound B1.72 ± 0.18Tyrosinase
Kojic Acid (Reference)17.76 ± 0.18Tyrosinase

These findings suggest that modifications in the chemical structure can significantly enhance inhibitory potency.

Case Studies

  • Antimicrobial Activity : A derivative of the compound was tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anticancer Studies : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19FN4O2/c1-14-3-6-16(7-4-14)19-12-20-22(29)26(9-10-27(20)25-19)13-21(28)24-17-8-5-15(2)18(23)11-17/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

BVCMEYGCUWKSEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F

Origin of Product

United States

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